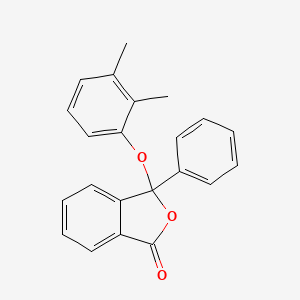![molecular formula C20H30N2O2 B4961087 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine CAS No. 5960-97-4](/img/structure/B4961087.png)
1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine, also known as BDMP, is a synthetic compound that has gained attention for its potential use in scientific research. BDMP belongs to the class of piperazine compounds and has a unique structure that allows it to interact with various receptors in the brain. In
作用機序
1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT2A receptor. This dual activity of this compound makes it a potential candidate for the treatment of psychiatric disorders, such as schizophrenia and depression. This compound also has affinity for the norepinephrine transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and antipsychotic effects. This compound has also been shown to increase the release of acetylcholine in the prefrontal cortex, which may improve cognitive function. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine has several advantages for use in lab experiments. It has high affinity for several neurotransmitter receptors, making it a valuable tool for studying their function. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its potential for toxicity and its limited selectivity for specific receptors.
将来の方向性
There are several future directions for research on 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and schizophrenia. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of interest is the development of more selective analogs of this compound that target specific receptors. This may lead to the development of more effective and safer drugs for the treatment of various neurological and psychiatric disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential for toxicity.
合成法
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine involves a multi-step process that starts with the reaction of 2,4-dimethoxybenzaldehyde with bicyclo[2.2.1]hept-2-en-5-one to form the intermediate compound. The intermediate is then reacted with piperazine in the presence of a reducing agent to yield this compound. The purity of this compound can be improved by recrystallization and chromatography techniques.
科学的研究の応用
1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine has been studied for its potential use in various fields of scientific research, including neuroscience, pharmacology, and drug development. This compound has been shown to interact with several neurotransmitter receptors in the brain, including the dopamine, serotonin, and norepinephrine receptors. This makes this compound a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-23-18-6-5-17(20(13-18)24-2)14-21-7-9-22(10-8-21)19-12-15-3-4-16(19)11-15/h5-6,13,15-16,19H,3-4,7-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHWBGQYFPIMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3CC4CCC3C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387025 |
Source


|
| Record name | STK325176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5960-97-4 |
Source


|
| Record name | STK325176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4961005.png)
![1-(3,4-dichlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4961011.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4961018.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)

![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B4961050.png)





